molecular formula C12H18N2O B13086507 1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B13086507
M. Wt: 206.28 g/mol
InChI Key: RSBWLIGFLPIJRQ-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a substituted pyrazole derivative characterized by a cyclohexyl group at the N1 position and methyl groups at the C3 and C5 positions of the heterocyclic ring, with a formyl functional group at C4. This structure makes it a valuable building block in medicinal chemistry and organic synthesis. Pyrazole derivatives are a pharmacologically important scaffold possessing a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties . The aldehyde group at the 4-position is a versatile synthetic handle, allowing this compound to serve as a key intermediate for the synthesis of more complex molecules through reactions such as condensation, nucleophilic addition, and cyclization. Researchers can utilize it to create libraries of compounds for high-throughput screening in drug discovery programs. Its structural features are similar to those found in potent, systemically available bioactive molecules, such as non-covalent N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, which are a promising approach for managing inflammatory responses . This product is intended for research applications only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

1-cyclohexyl-3,5-dimethylpyrazole-4-carbaldehyde

InChI

InChI=1S/C12H18N2O/c1-9-12(8-15)10(2)14(13-9)11-6-4-3-5-7-11/h8,11H,3-7H2,1-2H3

InChI Key

RSBWLIGFLPIJRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2CCCCC2)C)C=O

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds

A common and effective method for synthesizing substituted pyrazoles, including 1-cyclohexyl-3,5-dimethyl derivatives, involves the cyclocondensation of hydrazines with 1,3-diketones or β-diketones.

  • Procedure : The cyclocondensation is typically carried out in aprotic dipolar solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethylacetamide (DMAc). The reaction is often facilitated by the addition of strong acids like concentrated hydrochloric acid to accelerate dehydration steps and improve yields.
  • Catalysts : Copper triflate and ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate have been reported to enhance reaction efficiency and selectivity.
  • Conditions : Ambient temperature to moderate heating is used, depending on the substrate reactivity.

This method yields the 1-cyclohexyl-3,5-dimethylpyrazole core efficiently, which can then be further functionalized.

Regioselective Formylation via Vilsmeier-Haack Reaction

The introduction of the aldehyde group at the 4-position of the pyrazole ring is typically achieved by the Vilsmeier-Haack formylation reaction, which uses a complex of phosphorus oxychloride (POCl3) and DMF.

  • Mechanism : The reaction proceeds via electrophilic substitution, where the Vilsmeier reagent (formed in situ from POCl3 and DMF) attacks the pyrazole ring at the 4-position.
  • Conditions : The reaction is conducted at elevated temperatures (90–120 °C) to facilitate formylation.
  • Limitations : Unsubstituted 3,5-dimethyl-1H-pyrazole may fail to undergo formylation due to protonation at the nitrogen atom, which inhibits electrophilic substitution at C-4. However, N-substituted pyrazoles, such as those with a cyclohexyl group, generally undergo formylation successfully.
  • Yields : This method provides good to excellent yields of the 4-formyl derivatives.

The reaction scheme typically involves:

Step Reagents & Conditions Outcome
1 1-Cyclohexyl-3,5-dimethylpyrazole + POCl3/DMF Electrophilic substitution at C-4 with formyl group introduction
2 Heating at 90–120 °C Completion of formylation

This method is widely used for the preparation of this compound and related derivatives.

Alternative Synthetic Routes

Other synthetic approaches include:

  • Formylation of Semicarbazones : Starting from semicarbazones derived from cyclohexyl methyl ketones, formylation with POCl3/DMF can yield the desired pyrazole aldehydes.
  • Cyclization of Hydrazones : Phenylhydrazones or cyclohexylhydrazones can be cyclized under Vilsmeier-Haack conditions to form substituted pyrazoles with aldehyde groups at position 4.
  • One-pot Cyclocondensation and Oxidation : Some protocols involve a one-pot synthesis where cyclocondensation of hydrazines with diketones is followed by in situ oxidation to yield trisubstituted pyrazoles, which can be further modified to introduce aldehyde functionalities.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Advantages Limitations Yield Range
Cyclocondensation + Vilsmeier-Haack Hydrazine derivatives, 1,3-diketones, POCl3/DMF, 90–120 °C Regioselective, well-established Requires careful temperature control Moderate to High (70–90%)
Formylation of Semicarbazones Semicarbazones, POCl3/DMF Alternative route, good selectivity Multi-step, intermediate isolation needed Moderate (60–80%)
One-pot Cyclocondensation & Oxidation Hydrazines, diketones, oxidants (e.g., copper triflate) Streamlined, fewer purification steps May require optimization for specific substrates Moderate to High (70–85%)

Research Findings and Notes

  • The presence of the cyclohexyl group at the N-1 position enhances the stability of the pyrazole ring and facilitates regioselective formylation at C-4.
  • The Vilsmeier-Haack reaction remains the most reliable method for introducing the aldehyde group at the 4-position of 1,3,5-trisubstituted pyrazoles.
  • Optimization of solvent, temperature, and catalyst loading can significantly impact the yield and purity of the final aldehyde.
  • The aldehyde group in this compound is reactive and can be further derivatized, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
  • Recent studies highlight the use of ionic liquids and metal triflate catalysts to improve reaction efficiency and environmental sustainability.

Chemical Reactions Analysis

1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity : The cyclohexyl and tert-butyl derivatives exhibit higher lipophilicity compared to phenyl or ethyl analogs, making them suitable for blood-brain barrier penetration in CNS-targeting drugs .
  • Solubility : Ethyl and hydroxyethyl derivatives show improved aqueous solubility due to smaller aliphatic or polar substituents .

Biological Activity

1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative characterized by its unique structural features, including a cyclohexyl group and two methyl groups on the pyrazole ring, along with an aldehyde functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in various therapeutic applications.

  • Molecular Formula : C₁₂H₁₈N₂O
  • Molecular Weight : 206.28 g/mol
  • Structure :
    • The compound features a five-membered pyrazole ring with substituents that influence its reactivity and biological activity.

Biological Activities

This compound exhibits a range of biological activities, which can be summarized as follows:

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of pyrazole carboxamides against various bacterial strains and fungi, suggesting that similar compounds may also demonstrate potent antimicrobial effects .

Anticancer Properties

The anticancer potential of pyrazoles has been extensively studied. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated that certain pyrazoles induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells .

Enzyme Inhibition

The compound is believed to act as an enzyme inhibitor, modulating various metabolic pathways. This activity is crucial for its potential therapeutic applications, particularly in targeting enzymes involved in disease processes.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. The presence of the cyclohexyl group and the specific positioning of methyl groups contribute to its unique reactivity profile compared to other pyrazole derivatives.

Compound NameStructural FeaturesBiological Activity
This compoundCyclohexyl group at N1, two methyl groups at C3 and C5Anticancer, antimicrobial
3,5-Dimethyl-1H-pyrazole-4-carbaldehydeLacks cyclohexyl groupModerate antimicrobial activity
1-(Cyclohexylmethyl)-1H-pyrazole-4-carbaldehydeCyclohexylmethyl at N1Potentially enhanced enzyme inhibition

Case Studies

Several studies have investigated the biological activities of pyrazole derivatives:

  • Anticancer Activity : A study reported that certain pyrazoles exhibited cytotoxic effects against breast cancer cell lines when combined with doxorubicin, enhancing the drug's efficacy through synergistic mechanisms .
  • Antimicrobial Testing : In vitro testing against bacterial strains such as E. coli and Staphylococcus aureus showed that some pyrazoles significantly inhibited growth at concentrations comparable to standard antibiotics .
  • Enzyme Interaction Studies : Research focusing on the interaction of pyrazoles with specific metabolic enzymes revealed that these compounds could modulate enzyme activity, which is critical for their therapeutic potential in metabolic disorders .

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